(S)-Dimethyl pyrrolidine-1,2-dicarboxylate
Overview
Description
(S)-Dimethyl pyrrolidine-1,2-dicarboxylate: is a chemical compound with the molecular formula C8H13NO4 and a molecular weight of 187.2 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the esterification of (S)-pyrrolidine-1,2-dicarboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
(S)-Dimethyl pyrrolidine-1,2-dicarboxylate: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form pyrrolidine-1,2-dicarboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Pyrrolidine-1,2-dicarboxylic acid
Reduction: (S)-Pyrrolidine-1,2-diamine
Substitution: Various ester derivatives
Scientific Research Applications
(S)-Dimethyl pyrrolidine-1,2-dicarboxylate: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals.
Biology: The compound is utilized in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of various drugs and therapeutic agents.
Industry: The compound is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which (S)-Dimethyl pyrrolidine-1,2-dicarboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
(S)-Dimethyl pyrrolidine-1,2-dicarboxylate: is compared with other similar compounds to highlight its uniqueness:
Pyrrolidine-1,2-dicarboxylic acid: This compound lacks the methyl ester groups present in This compound , affecting its reactivity and solubility.
Pyrrolidine-1-carboxylic acid: This compound has a single carboxyl group, making it less reactive in substitution reactions compared to the dicarboxylate.
L-Proline: A naturally occurring amino acid, L-proline has a similar structure but lacks the ester groups, leading to different chemical properties and biological activities.
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Properties
IUPAC Name |
dimethyl (2S)-pyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-12-7(10)6-4-3-5-9(6)8(11)13-2/h6H,3-5H2,1-2H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFMYIWPQPIVPO-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449603 | |
Record name | (S)-Dimethyl pyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83541-81-5 | |
Record name | (S)-Dimethyl pyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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